1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound "1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a fluorinated organic molecule that is part of a broader class of compounds known for their potential pharmaceutical applications. The presence of the fluorophenyl group suggests that the compound may exhibit unique physical and chemical properties, which could be leveraged in drug design and synthesis.
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives often involves multi-step reactions, including palladium-catalyzed processes, regioselective chlorination, and coupling reactions . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through a sequence of chlorination and coupling steps . Similarly, the asymmetric synthesis of a 4-aryl-substituted pyrrolidine derivative was accomplished using catalytic desymmetrization and cyclization . These methods highlight the complexity and precision required in synthesizing such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives is often confirmed using various spectroscopic techniques, including NMR and MS spectrum . Detailed structural examination can be performed using techniques like 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, as well as molecular modeling to evaluate conformation, configuration, and substituent effects . The presence of the fluorine atom can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Fluorinated pyrrolidine derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and acetone, Dieckmann-type cyclization, and displacement reactions with amines . These reactions can lead to the formation of a diverse array of products with potential biological activities, such as antibacterial agents . The reactivity of these compounds is often dictated by the presence of the fluorine atom, which can activate the pyrrolidine ring towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolidine derivatives are influenced by the presence of the fluorine atom, which is highly electronegative and can alter the acidity, lipophilicity, and overall stability of the molecule . Spectroscopic properties, such as IR, NMR, and UV, can be investigated to gain insights into the electronic structure of the compound . Quantum chemical methods can be used to study properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, which are crucial for understanding the interaction of these molecules with biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMPQMWOVXMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-43-7 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-fluorophenyl)-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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